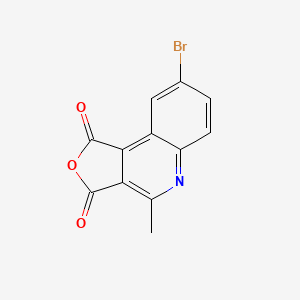
6-Bromo-2-methylquinoline-3,4-dicarboxylic acid anhydride
Cat. No. B8485009
M. Wt: 292.08 g/mol
InChI Key: VGWNBRBJMDEQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04440768
Procedure details


A 1 liter round-bottom flask with a magnetic stirring bar, reflux condenser and drying tube was charged with 16 g (0.0516 mole) of (viii) and 250 ml of reagent grade Ac2O. The mixture was stirred and refluxed for 18 hours.


[Compound]
Name
reagent
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[C:6]([C:13]([OH:15])=O)=[C:5]2[C:16]([OH:18])=[O:17].CC(OC(C)=O)=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[C:6]1[C:13]([O:18][C:16](=[O:17])[C:5]2=1)=[O:15]
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A 1 liter round-bottom flask with a magnetic stirring bar, reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 18 hours
|
|
Duration
|
18 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C2C3=C(C(=NC2=CC1)C)C(=O)OC3=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
